molecular formula C24H27N7O5 B607445 Fgfr4-IN-1

Fgfr4-IN-1

Numéro de catalogue: B607445
Poids moléculaire: 493.5 g/mol
Clé InChI: ZTYSXMGILYNNJX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Hepatocellular Carcinoma (HCC)

HCC is one of the primary targets for FGFR4 inhibitors due to the overexpression of FGFR4 in this malignancy. Several studies have demonstrated that FGFR4 inhibition can significantly reduce tumor growth in preclinical models:

  • Preclinical Studies : Research has shown that blocking FGFR4 in liver cancer models leads to decreased proliferation and increased apoptosis of cancer cells. For instance, a study utilizing an anti-FGFR4 monoclonal antibody demonstrated significant tumor growth inhibition in HCC xenografts .
  • Clinical Trials : Fgfr4-IN-1 has been involved in several clinical trials aimed at evaluating its efficacy in patients with advanced HCC. Notably, fisogatinib (BLU-554), a potent FGFR4 inhibitor, has shown promising results in early-phase trials for patients with HCC expressing high levels of FGF19 .

Other Cancers

This compound's applications extend beyond liver cancer:

  • Ovarian Cancer : Overexpression of FGFR4 has been linked to poor prognosis in high-grade serous ovarian carcinoma. Targeting FGFR4 may improve outcomes for these patients by inhibiting tumor growth and enhancing sensitivity to chemotherapy .
  • Colorectal Cancer : The FGF19-FGFR4 signaling pathway is implicated in colorectal cancer progression. Targeting this pathway with inhibitors like this compound can suppress tumor growth and migration .

Resistance Mechanisms

One of the significant challenges in targeted therapy is the development of resistance. Studies have identified mutations within the FGFR4 kinase domain that confer resistance to FGFR inhibitors, including this compound. Understanding these mechanisms is crucial for developing next-generation inhibitors that can overcome resistance .

Efficacy and Safety

The efficacy of this compound has been supported by various studies demonstrating its ability to inhibit tumor growth across multiple cancer types. Additionally, its selective targeting of FGFR4 minimizes off-target effects, potentially leading to a favorable safety profile compared to broader-spectrum kinase inhibitors .

Analyse Biochimique

Biochemical Properties

Fgfr4-IN-1 interacts with FGFR4, inhibiting its kinase activity . This interaction is achieved through a reversible-covalent binding interaction, where this compound reacts with a cysteine residue at position 552 in the kinase domain of FGFR4 . This interaction leads to the inhibition of FGFR4, thereby disrupting the downstream signaling pathways it regulates .

Cellular Effects

This compound has significant effects on various types of cells, particularly cancer cells . It influences cell function by inhibiting FGFR4, which in turn disrupts cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to suppress the proliferation of FGF19-positive Hepatocellular Carcinoma (HCC) cells .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of FGFR4 at the molecular level . This compound binds to FGFR4, leading to the inhibition of its kinase activity . This binding interaction disrupts the activation of several downstream signaling cascades, including the AKT and MAPK pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in the FGFR4 signaling pathway . By inhibiting FGFR4, this compound disrupts the downstream signaling pathways, including the AKT and MAPK pathways .

Transport and Distribution

Given its role as an FGFR4 inhibitor, it’s likely that it interacts with FGFR4 at the cell membrane, where FGFR4 is typically located .

Subcellular Localization

The subcellular localization of this compound is likely to be at the cell membrane, where FGFR4 is typically located

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de FGFR4-IN-1 implique une série de réactions chimiques à partir de précurseurs disponibles dans le commerceLes conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Cela implique l'optimisation des conditions de réaction afin de maximiser l'efficacité et de minimiser les déchets. Des techniques telles que la chimie en flux continu et la synthèse automatisée sont utilisées pour améliorer la scalabilité et la reproductibilité .

Analyse Des Réactions Chimiques

Types de réactions : FGFR4-IN-1 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être évalués plus en avant pour leur activité biologique .

4. Applications de la recherche scientifique

This compound possède une large gamme d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

This compound exerce ses effets en se liant au domaine kinase de FGFR4, inhibant ainsi son activité enzymatique. Cela empêche la phosphorylation des molécules de signalisation en aval, telles que la voie de la kinase des protéines activées par le mitogène (MAPK), qui est cruciale pour la prolifération et la survie cellulaires . L'inhibition de la signalisation FGFR4 conduit à une réduction de la croissance tumorale et à une augmentation de l'apoptose dans les cellules cancéreuses .

Composés similaires :

Unicité de this compound : this compound est unique en raison de son mécanisme de liaison covalente réversible, qui permet une haute sélectivité et une puissance tout en minimisant les effets hors cible. Ce composé présente également d'excellentes propriétés pharmacocinétiques, ce qui en fait un candidat prometteur pour un développement ultérieur .

Comparaison Avec Des Composés Similaires

Activité Biologique

Fgfr4-IN-1 is a selective inhibitor targeting fibroblast growth factor receptor 4 (FGFR4), a receptor implicated in various cancers, particularly hepatocellular carcinoma (HCC). This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in preclinical and clinical settings, and its potential as a therapeutic agent.

Overview of FGFR4

FGFR4 is part of the fibroblast growth factor receptor family, which plays critical roles in cell proliferation, differentiation, and survival. It is primarily activated by fibroblast growth factors (FGFs), especially FGF19, which is known to drive oncogenic processes in several cancers, including HCC. Elevated FGFR4 expression has been correlated with poor prognosis in various malignancies, making it a significant target for therapeutic intervention.

This compound functions by selectively inhibiting FGFR4 activity, thereby disrupting the downstream signaling pathways that promote tumor growth and survival. The inhibition of FGFR4 leads to:

  • Decreased Cellular Proliferation : Inhibition of FGFR4 signaling results in reduced proliferation of cancer cells driven by FGF19.
  • Induction of Apoptosis : Targeting FGFR4 can trigger programmed cell death in tumor cells.
  • Inhibition of Tumor Growth : Preclinical studies have shown that this compound can significantly reduce tumor size in models of HCC.

Efficacy in Cancer Models

Preclinical studies demonstrate that this compound effectively inhibits tumor growth in various cancer models. For instance:

  • Hepatocellular Carcinoma : In vitro and in vivo studies indicate that this compound significantly reduces tumor size and proliferation rates in HCC models characterized by high levels of FGF19/FGFR4 signaling .
  • Other Cancers : Research has also shown efficacy in other solid tumors where FGFR4 is overexpressed, such as pancreatic and breast cancers .

Table 1: Summary of Preclinical Studies on this compound

StudyCancer TypeModel UsedKey Findings
HCCMouse modelSignificant reduction in tumor size and proliferation
PancreaticCell linesInhibition of growth in FGFR4-driven models
BreastXenograftDecreased invasion and migration capabilities

Clinical Studies

The transition from preclinical findings to clinical application has been marked by several studies assessing the safety and efficacy of FGFR4 inhibitors like this compound.

Phase I Trials

Recent clinical trials have focused on evaluating the safety profile and preliminary efficacy of FGFR4 inhibitors. For example:

  • Fisogatinib (BLU-554) : A first-in-human phase I study showed that this potent FGFR4 inhibitor was well tolerated among patients with advanced HCC. The overall response rate was 17% among patients with FGF19-positive tumors, validating the role of FGFR4 as a therapeutic target .

Case Study 1: Advanced Hepatocellular Carcinoma

A patient with advanced HCC exhibiting high levels of FGF19 underwent treatment with an FGFR4 inhibitor. Following treatment, imaging studies revealed a significant decrease in tumor burden, corroborating the preclinical findings regarding the efficacy of FGFR4 inhibition.

Case Study 2: Combination Therapy

In another case involving a patient with metastatic colorectal cancer (CRC), treatment with an FGFR4 inhibitor alongside standard chemotherapy resulted in improved outcomes compared to historical controls. This suggests that combining FGFR4 inhibition with existing therapies may enhance therapeutic efficacy .

Propriétés

IUPAC Name

N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]-7-formyl-6-[(3-oxomorpholin-4-yl)methyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O5/c1-35-7-4-26-19-10-21(27-12-18(19)11-25)29-24(34)31-5-2-3-16-9-17(20(14-32)28-23(16)31)13-30-6-8-36-15-22(30)33/h9-10,12,14H,2-8,13,15H2,1H3,(H2,26,27,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYSXMGILYNNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=CC(=NC=C1C#N)NC(=O)N2CCCC3=CC(=C(N=C32)C=O)CN4CCOCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary mechanism of action of Fgfr4-IN-1, and what are its downstream effects in the context of cancer research?

A1: this compound is a potent and selective inhibitor of fibroblast growth factor receptor 4 (FGFR4). While its precise mechanism of action isn't detailed in the provided abstracts, FGFR4 inhibitors typically function by blocking the binding of fibroblast growth factors (FGFs) to FGFR4. [] This inhibition disrupts downstream signaling pathways, including those involving AKT and MAPK, which are frequently dysregulated in cancer cells. [] By suppressing these pathways, this compound has been shown to inhibit cell viability, proliferation, migration, and invasion in hepatocellular carcinoma cell lines. []

Q2: The research mentions the role of this compound in regulating PD-L1 expression. Can you elaborate on this connection and its potential implications for cancer therapy?

A2: One study found that this compound could suppress the expression of programmed death-ligand 1 (PD-L1) in hepatocellular carcinoma cells. [] This finding is significant because PD-L1 is an immune checkpoint protein often overexpressed by tumor cells to evade immune surveillance. By downregulating PD-L1, this compound could potentially enhance the anti-tumor immune response, making it a promising candidate for combination therapies with immune checkpoint inhibitors. []

Q3: What is the role of signal transducer and activator of transcription 3 (STAT3) in the mechanism of action of this compound?

A3: Research suggests that STAT3 is involved in mediating the effects of this compound on PD-L1 expression. [] While this compound can suppress PD-L1, overexpression of STAT3 was found to reverse this inhibitory effect. [] Additionally, STAT3 overexpression promoted cancer cell migration and invasion, counteracting the suppressive effects of this compound on epithelial-mesenchymal transition (EMT). [] These findings highlight the complex interplay between FGFR4 signaling, STAT3 activity, and immune evasion mechanisms in cancer.

Q4: One study mentions the use of “Erdafitinib” in pediatric patients with FGFR alterations. What is the connection between Erdafitinib and this compound?

A4: While not explicitly stated in the provided abstracts, both Erdafitinib and this compound are inhibitors of FGFR. Erdafitinib is a pan-FGFR inhibitor, meaning it targets multiple FGFR subtypes (FGFR1, 2, 3, and 4). [] Depending on its specificity, this compound could be structurally similar to Erdafitinib or represent a distinct chemical entity with a narrower target profile. Further research is needed to confirm any direct relationship between these two compounds.

Q5: What are the potential implications of TAF15's regulation of Fgfr4 for future research directions?

A5: The discovery that the atypical RNA-binding protein TAF15 can regulate Fgfr4 expression in Xenopus tropicalis presents a compelling avenue for further research. [] This finding suggests that targeting TAF15 or its downstream effectors could be a potential strategy for modulating FGFR4 activity in cancer. [] Future studies could investigate the role of this regulatory axis in human cancers and explore its potential as a therapeutic target.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.